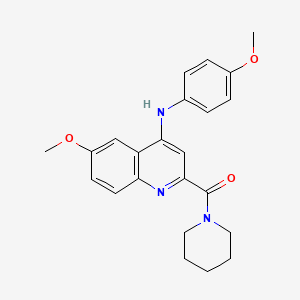
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, methoxy groups, and a piperidine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of action
Quinoline derivatives, such as “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone”, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its precise structure and could be determined through experimental studies.
Mode of action
The interaction of quinoline derivatives with their targets often results in changes to cellular processes. For example, some quinoline derivatives have been found to inhibit enzymes or block receptors, thereby altering cell signaling pathways .
Biochemical pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, some quinoline derivatives have been found to have antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium species .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” would depend on its specific chemical structure. Generally, quinoline derivatives are well absorbed and distributed in the body, and they are metabolized by liver enzymes .
Result of action
The molecular and cellular effects of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, the result might be a decrease in disease symptoms .
Action environment
The action, efficacy, and stability of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s binding to its targets, its stability, and its metabolism in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.
Attachment of the Piperidine Moiety: This step involves the reaction of the quinoline intermediate with piperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of N-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a similar core but lacking the methoxy and piperidine groups.
Chloroquine: A well-known antimalarial drug with a quinoline core and different substituents.
Piperidine: A simpler structure that is part of the larger compound.
Uniqueness
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-17-8-6-16(7-9-17)24-21-15-22(23(27)26-12-4-3-5-13-26)25-20-11-10-18(29-2)14-19(20)21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHZAUEDDJADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)
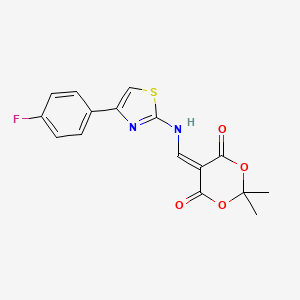
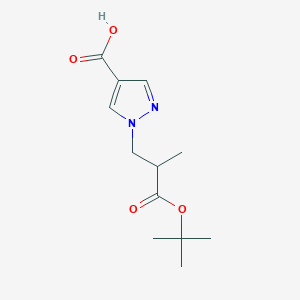
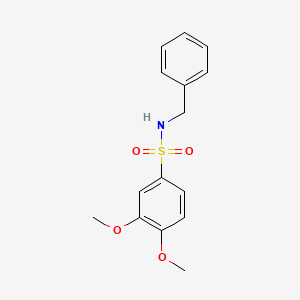
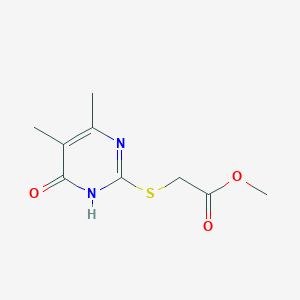
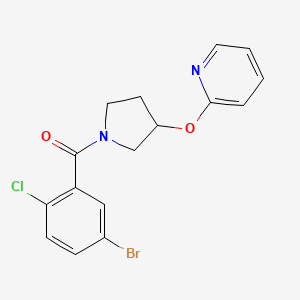
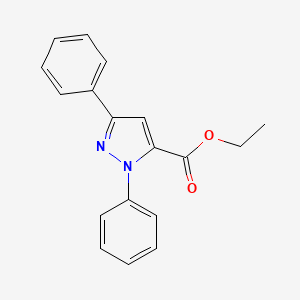


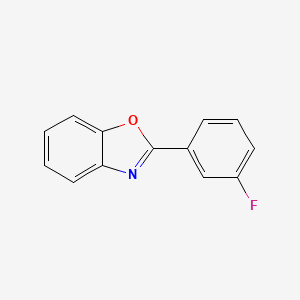
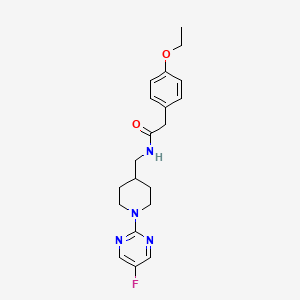
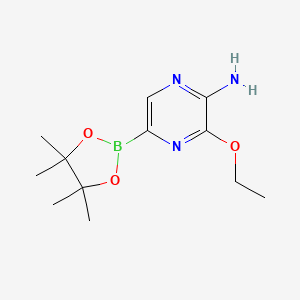

![3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea](/img/structure/B2698030.png)
